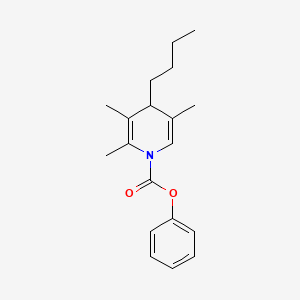![molecular formula C15H21ClO3 B12610084 [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride CAS No. 645403-85-6](/img/structure/B12610084.png)
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride: is an organic compound with a complex structure that includes a phenoxy group, an acetyl chloride group, and a butoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride typically involves the reaction of [4-(Butoxymethyl)-2,6-dimethylphenol] with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[4-(Butoxymethyl)-2,6-dimethylphenol]+Acetyl chloride→[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acetyl chloride group in [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Pyridine or other bases to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the development of new drugs, particularly those requiring specific functional groups for activity.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it a valuable intermediate in various chemical reactions. The phenoxy group can also participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- [4-(Methoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Ethoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Propoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
Comparison:
- Reactivity: The length and nature of the alkoxy group (butoxymethyl vs. methoxymethyl, ethoxymethyl, propoxymethyl) can influence the compound’s reactivity and solubility.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the desired properties of the final product.
Properties
CAS No. |
645403-85-6 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride |
InChI |
InChI=1S/C15H21ClO3/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
VSPBZNWMHZMSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
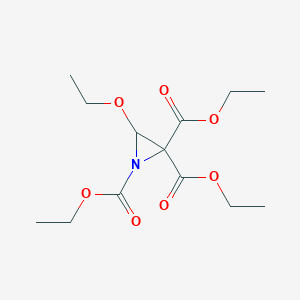
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
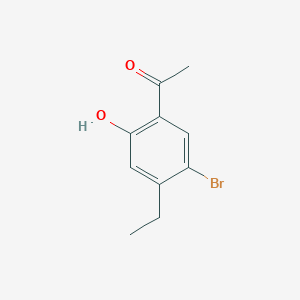
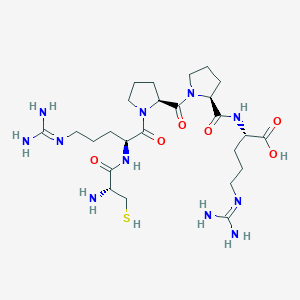
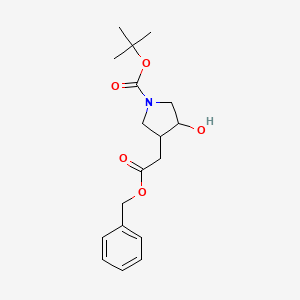
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)

![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
